![molecular formula C17H17ClN4O2 B2953771 (3-chlorophenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone CAS No. 2034370-90-4](/img/structure/B2953771.png)
(3-chlorophenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(3-chlorophenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone” belongs to the class of organic compounds known as pyrrolopyrimidines . These are compounds containing a pyrrolopyrimidine moiety, which consists of a pyrrole ring fused to a pyrimidine ring . Pyrrole is a 5-membered ring consisting of four carbon atoms and one nitrogen atom. Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .
Chemical Reactions Analysis
The chemical reactions involving pyrrolopyrimidines would largely depend on the functional groups present in the specific compound. In the case of “this compound”, reactions could potentially occur at the morpholino group or the chlorophenyl group .Wissenschaftliche Forschungsanwendungen
Imaging Agent in Parkinson's Disease
One notable application of a closely related compound, synthesized from components similar to "(3-chlorophenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone", is its development as a potential PET (Positron Emission Tomography) imaging agent for the visualization of LRRK2 (Leucine-rich repeat kinase 2) enzyme activity in Parkinson's disease. The synthesis involves multiple steps, including the preparation of the precursor and the target tracer with high radiochemical yield and purity. This application underscores the compound's relevance in neurodegenerative disease research and its potential for aiding in the diagnosis and understanding of Parkinson's disease mechanisms (Wang et al., 2017).
Antimicrobial and Anticancer Agents
Derivatives of the compound have been synthesized and evaluated for their antimicrobial and anticancer activities. Novel pyrazole derivatives incorporating the core structure of "this compound" have shown promising results. These compounds were tested in vitro for their ability to inhibit microbial growth and demonstrated higher anticancer activity compared to the reference drug doxorubicin in some cases. This suggests the compound's derivatives as potential leads for the development of new therapeutic agents (Hafez et al., 2016).
Pharmaceutical Formulation Development
Another application involves the development of suitable formulations for poorly water-soluble compounds related to "this compound". Research in this area focuses on enhancing the bioavailability and stability of such compounds for therapeutic use, particularly in the treatment of arrhythmia. This research highlights the importance of formulation science in the effective delivery and clinical application of potential drug candidates (Burton et al., 2012).
Wirkmechanismus
Target of Action
Similar compounds with a pyrrolo[3,4-d]pyrimidine core have been reported to inhibit purine nucleoside phosphorylase (pnp) . PNP is an enzyme that plays a crucial role in the purine salvage pathway, which is essential for cell growth and proliferation .
Mode of Action
They bind to the active site of the enzyme, preventing the natural substrate from binding, and thus inhibiting the enzyme’s function .
Biochemical Pathways
The inhibition of PNP affects the purine salvage pathway, which is responsible for the recycling of purines to synthesize nucleic acids . Disruption of this pathway can lead to decreased DNA and RNA synthesis, affecting cell growth and proliferation .
Pharmacokinetics
It’s worth noting that similar compounds with a pyrrolo[3,4-d]pyrimidine core have been reported to have a clogp value less than 4 and molecular weight less than 400 . These properties suggest that these compounds are likely to maintain drug-likeness during lead optimization, which could potentially impact their absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
The inhibition of PNP and the subsequent disruption of the purine salvage pathway can lead to decreased cell growth and proliferation . This could potentially result in the death of rapidly dividing cells, such as cancer cells .
Biochemische Analyse
Biochemical Properties
(3-chlorophenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins. This compound has been shown to interact with fibroblast growth factor receptors (FGFRs), which are involved in cell growth, differentiation, and angiogenesis . The interaction with FGFRs is primarily inhibitory, leading to the suppression of downstream signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways . These interactions highlight the compound’s potential as a therapeutic agent in cancer treatment, where abnormal FGFR signaling is often implicated.
Cellular Effects
The effects of this compound on various cell types are profound. In cancer cells, this compound has been observed to inhibit proliferation and induce apoptosis . It affects cell signaling pathways by inhibiting FGFR-mediated signaling, which is crucial for cell survival and proliferation. Additionally, it influences gene expression by downregulating genes involved in cell cycle progression and upregulating pro-apoptotic genes . These cellular effects underscore its potential utility in cancer therapy.
Molecular Mechanism
At the molecular level, this compound exerts its effects through direct binding interactions with FGFRs . This binding inhibits the autophosphorylation of tyrosine residues in the receptor’s cytoplasmic domain, preventing the activation of downstream signaling pathways . The compound also affects gene expression by modulating transcription factors and other regulatory proteins involved in cell cycle control and apoptosis . These molecular mechanisms provide a detailed understanding of how the compound functions at a cellular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The compound demonstrates stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown sustained inhibitory effects on cell proliferation and consistent induction of apoptosis in cancer cell lines . These temporal effects are crucial for understanding the compound’s potential as a long-term therapeutic agent.
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At lower doses, the compound effectively inhibits tumor growth with minimal toxicity . At higher doses, toxic effects such as weight loss and organ toxicity have been observed . These findings highlight the importance of dosage optimization in therapeutic applications to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450s play a significant role in its metabolism, leading to the formation of various metabolites . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins . The compound is distributed widely in tissues, with significant accumulation in the liver and kidneys . Understanding its transport and distribution is crucial for optimizing its therapeutic efficacy and minimizing potential side effects.
Subcellular Localization
Subcellular localization studies of this compound have shown that it predominantly localizes in the cytoplasm and nucleus . This localization is facilitated by specific targeting signals and post-translational modifications . The compound’s presence in these compartments is essential for its activity, as it interacts with various intracellular targets to exert its biochemical effects.
Eigenschaften
IUPAC Name |
(3-chlorophenyl)-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O2/c18-14-3-1-2-12(8-14)16(23)22-10-13-9-19-17(20-15(13)11-22)21-4-6-24-7-5-21/h1-3,8-9H,4-7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDXUZCXQJEMPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

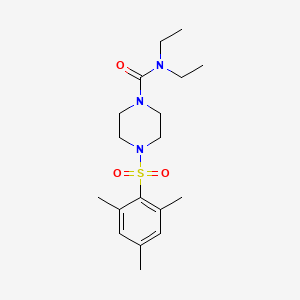
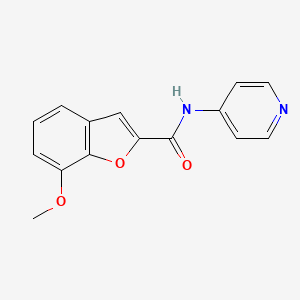
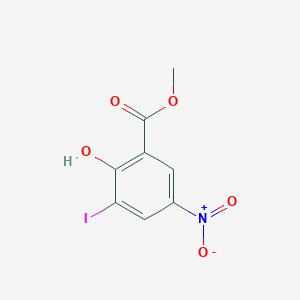
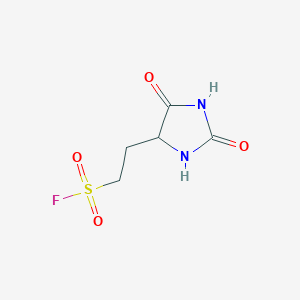

![N-[(2-chlorophenyl)methyl]-2-quinazolin-4-ylsulfanylacetamide](/img/structure/B2953695.png)

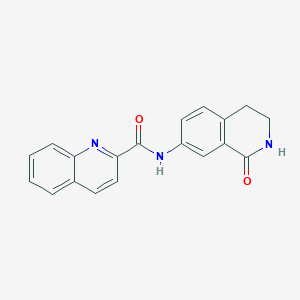
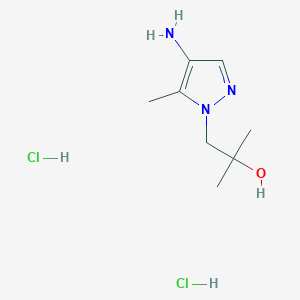
![4,5-dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B2953703.png)
![[1,2,4]Triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride](/img/structure/B2953704.png)
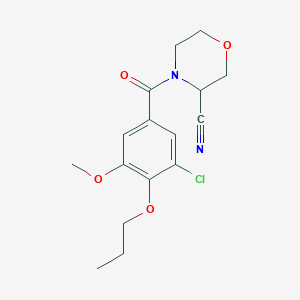
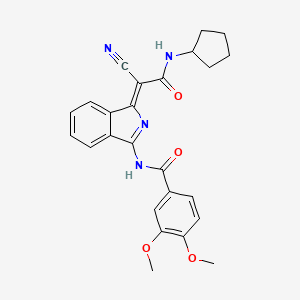
![N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2953709.png)